molecular formula C78H124N24O23 B12373292 Influenza NP (311-325)

Influenza NP (311-325)

Cat. No.: B12373292
M. Wt: 1766.0 g/mol
InChI Key: SWHBCTOEXBVIJH-WRZXUNLISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Influenza NP (311-325) is a peptide fragment derived from the nucleoprotein of the influenza virus. This peptide, consisting of amino acids 311 to 325, is recognized as a major histocompatibility complex class II restricted epitope. It has been extensively used in immunological studies to understand the host immune response during influenza virus infection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Influenza NP (311-325) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of peptides like Influenza NP (311-325) follows similar principles but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and consistency. The purification process is also scaled up, often involving preparative HPLC.

Chemical Reactions Analysis

Types of Reactions

Influenza NP (311-325) can undergo various chemical reactions, including:

    Oxidation: This can occur at methionine or cysteine residues if present.

    Reduction: Disulfide bonds, if any, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis or chemical modification.

Major Products

The major products of these reactions are typically modified peptides with altered functional groups or amino acid sequences, used to study the peptide’s properties and interactions .

Scientific Research Applications

Influenza NP (311-325) has a wide range of applications in scientific research:

Mechanism of Action

Influenza NP (311-325) exerts its effects by interacting with major histocompatibility complex class II molecules. This interaction facilitates the presentation of the peptide to CD4+ T cells, leading to the activation of these immune cells and the production of cytokines like gamma interferon. The molecular targets include the T cell receptor and the major histocompatibility complex class II molecule .

Comparison with Similar Compounds

Similar Compounds

    Influenza NP (147-161): Another peptide fragment from the influenza nucleoprotein, used in similar immunological studies.

    Influenza NP (366-380): Known for its role in CD8+ T cell activation.

Uniqueness

Influenza NP (311-325) is unique due to its strong ability to elicit gamma interferon production without stimulating CD8+ T cells. This makes it particularly valuable for studying CD4+ T cell responses and the role of major histocompatibility complex class II molecules in immune activation .

Properties

Molecular Formula

C78H124N24O23

Molecular Weight

1766.0 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoic acid

InChI

InChI=1S/C78H124N24O23/c1-8-40(6)62(100-69(116)49(30-38(2)3)94-70(117)54(36-103)98-66(113)50(31-42-18-20-44(104)21-19-42)96-73(120)61(39(4)5)99-64(111)45(80)22-24-57(81)105)74(121)91-47(15-11-27-87-78(84)85)75(122)101-28-13-17-56(101)72(119)95-52(33-58(82)106)68(115)90-46(23-25-60(108)109)65(112)97-53(34-59(83)107)76(123)102-29-12-16-55(102)71(118)89-41(7)63(110)93-51(32-43-35-86-37-88-43)67(114)92-48(77(124)125)14-9-10-26-79/h18-21,35,37-41,45-56,61-62,103-104H,8-17,22-34,36,79-80H2,1-7H3,(H2,81,105)(H2,82,106)(H2,83,107)(H,86,88)(H,89,118)(H,90,115)(H,91,121)(H,92,114)(H,93,110)(H,94,117)(H,95,119)(H,96,120)(H,97,112)(H,98,113)(H,99,111)(H,100,116)(H,108,109)(H,124,125)(H4,84,85,87)/t40-,41-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,61-,62-/m0/s1

InChI Key

SWHBCTOEXBVIJH-WRZXUNLISA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)N2CCCC2C(=O)NC(C)C(=O)NC(CC3=CNC=N3)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)N

Origin of Product

United States

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